8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(dimethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-8H,9H2,1-4H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFFVJZUONRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Dimethylation: Introduction of the dimethylamino group is achieved through a nucleophilic substitution reaction using dimethylamine.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate.
Benzylation: The 3-methylbenzyl group is added through a Friedel-Crafts alkylation reaction, utilizing benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibit anticancer properties. Studies have shown that purine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. For instance, a study highlighted the potential of purine derivatives in targeting specific kinases involved in cancer progression .
Antiviral Properties
The compound may also possess antiviral activities. Purine analogs have been explored for their ability to inhibit viral replication by mimicking natural nucleotides, thus disrupting viral RNA synthesis. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are ineffective .
Neurological Research
There is growing interest in the role of purine compounds in neurological disorders. The compound's structure suggests potential interactions with adenosine receptors, which are implicated in various neurological functions and disorders such as epilepsy and neurodegeneration. Research into purine derivatives has shown promise in modulating these receptors to achieve therapeutic effects .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions typically starting from simpler purine structures. Variations in the side chains can lead to derivatives with enhanced biological activity or selectivity for specific targets. This area of research is critical for developing new drugs with improved efficacy and reduced side effects .
Case Study 1: Anticancer Screening
A series of analogs based on the structure of this compound were screened against various cancer cell lines. The results indicated that certain modifications to the side chains significantly increased cytotoxicity against breast and lung cancer cells .
Case Study 2: Antiviral Testing
In vitro studies demonstrated that a derivative of this compound inhibited the replication of influenza virus by up to 70% at low concentrations. This finding suggests that further development could lead to effective treatments for viral infections .
Mechanism of Action
The mechanism by which 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Substituent Analysis at Position 8
Position 8 substitutions significantly influence electronic and steric properties:
- Dimethylamino group (Target Compound): Introduces moderate electron-donating effects and steric bulk. Comparable to ethylenediamine derivatives (e.g., : 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione), which enhance solubility but may reduce target binding affinity due to flexibility .
- Chloro group () : In 8-chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione, the electron-withdrawing chloro group increases reactivity as a synthetic intermediate for nucleophilic substitutions (e.g., piperazine or aryloxy introductions) .
- Imidazol propylamino group (ZINC06444857, ): Exhibits potent anti-Eg5 ATPase activity (IC50 = 2.37 µM) due to hydrogen bonding with Tyr104 and Tyr352 residues, highlighting the importance of aromatic/heterocyclic substituents for target engagement .
- 3-Aminopiperidinyl group (Linagliptin Impurity 14, ): Critical for dipeptidyl peptidase-4 (DPP-4) inhibition in diabetes therapeutics, emphasizing the role of cyclic amines in selectivity .
Table 1: Position 8 Substituent Comparison
Substituent Analysis at Position 7
The 3-methylbenzyl group at position 7 is conserved in multiple analogs, but variations exist:
- 3-Methylbenzyl (Target Compound) : Provides hydrophobic interactions and stabilizes aromatic stacking. Seen in , and 11, this group is common in kinase inhibitors .
- Naphthalenylmethyl (ZINC06444857, ) : Enhances binding to hydrophobic pockets in Eg5, demonstrating that bulkier aromatic groups improve potency .
- Quinazolinylmethyl (Linagliptin, ) : Critical for DPP-4 binding, showing that fused heteroaromatic systems enhance target specificity .
Table 2: Position 7 Substituent Comparison
Substituent Analysis at Position 3
The methyl group at position 3 is conserved across most analogs (e.g., ), suggesting its role in maintaining structural integrity. Exceptions include caffeine derivatives () with trimethyl substitutions, where additional methyl groups at positions 1 and 7 modulate central nervous system activity .
Biological Activity
Molecular Formula
- C : 16
- H : 19
- N : 5
- O : 2
Molecular Weight
- Approximately 233.29 g/mol .
Structural Characteristics
The compound features a purine backbone with dimethylamino and methylbenzyl substituents, which may influence its biological interactions.
Research indicates that purine derivatives can interact with various biological targets, including receptors and enzymes. The specific biological activity of 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is largely attributed to its ability to modulate signaling pathways involving:
- Adenosine receptors : These receptors play crucial roles in numerous physiological processes, including neurotransmission and immune responses.
- Enzyme inhibition : Similar compounds have shown potential in inhibiting enzymes such as phosphodiesterases and acetylcholinesterase, leading to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of several purine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µM.
-
Neuroprotective Effects :
- Another investigation assessed the neuroprotective properties of related purine derivatives in models of oxidative stress. The compound showed promise in reducing neuronal death induced by reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 233.29 g/mol |
| Solubility | Soluble in DMSO |
| IC50 against MCF-7 (cancer) | ~12 µM |
| Neuroprotective Activity | Yes (against oxidative stress) |
Q & A
Q. What are the optimal synthetic routes for preparing 8-(dimethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?
Answer: The compound can be synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. A representative method involves reacting 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with 3-methylbenzyl bromide in DMF using KCO as a base at 60°C for 2 hours, yielding the product in 98% purity after aqueous workup and hexane washing . Key parameters include stoichiometric control of the benzylating agent (1.2 equivalents) and inert reaction conditions to prevent oxidation.
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows peaks at δ 7.23 (aromatic protons), 5.51 (benzyl CH), and 3.40/3.55 (N–CH) .
- FTIR : Peaks at 1697 cm (C=O stretching) and 744 cm (C–Cl in precursors) confirm functional groups .
- LC–MS : Retention time (t = 3.40 min) and m/z 319 (M+H) verify molecular identity .
Q. How can solubility and stability be assessed for this compound in biological assays?
Answer:
- Solubility : Test in polar (DMSO, water) and nonpolar (hexane) solvents via saturation shake-flask method. Evidence suggests moderate solubility in DMSO but poor aqueous solubility, requiring formulation with co-solvents (e.g., PEG-400) .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC. Store at 2–8°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at the 7- and 8-positions?
Answer: Regioselectivity depends on steric and electronic factors:
- 7-Position : Alkylation with 3-methylbenzyl bromide occurs preferentially due to the lower steric hindrance compared to the 8-position. Use bulky bases (e.g., DBU) to suppress competing reactions .
- 8-Position : Introduce dimethylamino groups via nucleophilic displacement of chloro precursors under microwave irradiation (160°C, 30 minutes) in DMSO .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Validation : Cross-check docking results (e.g., AutoDock, MOE) with experimental IC values. For example, if computational models predict high binding affinity but assays show low activity, reassess protonation states or solvation effects .
- Dynamic Simulations : Perform molecular dynamics (MD) over 100 ns to confirm ligand-protein interactions (e.g., Tyr104 and Tyr352 residues in Eg5 inhibitors) .
Q. How do structural modifications at the 8-position affect biological activity?
Answer: Substituents at the 8-position significantly modulate target affinity:
Q. What methodologies validate the compound’s mechanism of action in cellular assays?
Answer:
- Phenotypic Screening : Assess mitotic arrest in cancer cells (e.g., spindle disruption similar to Monastrol) .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets like Eg5 kinesin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
